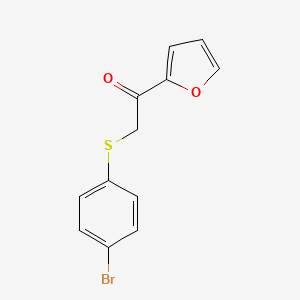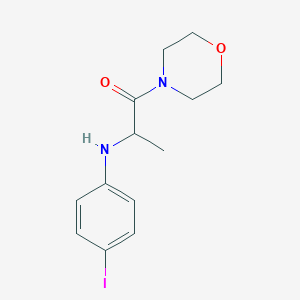
2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one is an organic compound that features a morpholine ring and an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one typically involves the reaction of 4-iodoaniline with morpholine and a suitable carbonyl compound. One common method involves the use of a coupling reaction followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the morpholine ring may enhance the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylamino-4-(4-iodophenyl)amino-6-methylpyrimidine: This compound shares the iodophenyl group and has similar biological activity.
2-Amino-4-(4-iodophenyl)amino-6-methylpyrimidine:
Uniqueness
2-((4-Iodophenyl)amino)-1-morpholinopropan-1-one is unique due to the presence of both the morpholine ring and the iodophenyl group. This combination provides distinct chemical properties, such as enhanced solubility and specific binding capabilities, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H17IN2O2 |
|---|---|
Poids moléculaire |
360.19 g/mol |
Nom IUPAC |
2-(4-iodoanilino)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H17IN2O2/c1-10(13(17)16-6-8-18-9-7-16)15-12-4-2-11(14)3-5-12/h2-5,10,15H,6-9H2,1H3 |
Clé InChI |
MSGDMUQVSACMPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCOCC1)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide](/img/structure/B14912718.png)
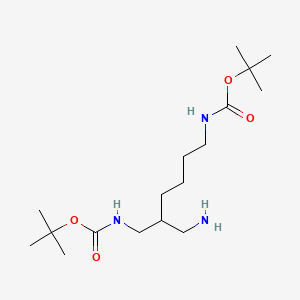
![N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B14912726.png)

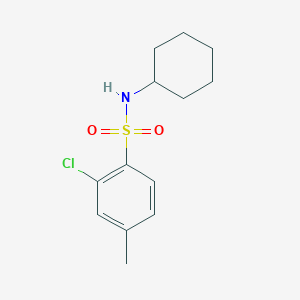

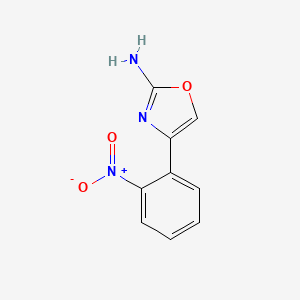

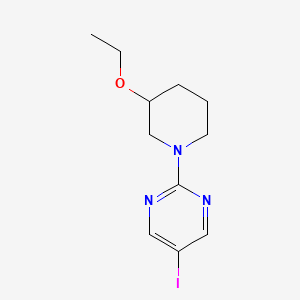
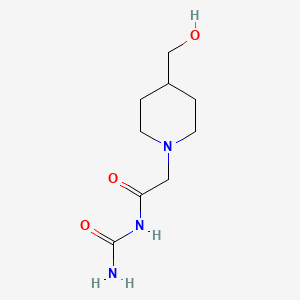
![2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14912759.png)

